molecular formula C9H11NO5 B147694 Diethyl 2-cyano-3-oxosuccinate CAS No. 134541-15-4

Diethyl 2-cyano-3-oxosuccinate

Cat. No.: B147694
CAS No.: 134541-15-4
M. Wt: 213.19 g/mol
InChI Key: FTSVKFGREWPODP-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

It’s known that in solution, all methods showed a keto–enol equilibrium strongly shifted to the enol form . This equilibrium may play a role in its interaction with its targets.

Biochemical Pathways

The specific biochemical pathways affected by Diethyl 2-Cyano-3-oxosuccinate are currently unknown. It’s worth noting that the compound has been used in the synthesis of heterocycles , which are key components of many bioactive compounds.

Result of Action

The compound’s keto-enol equilibrium in solution suggests that it may have the potential to interact with various biological targets.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the keto-enol equilibrium of the compound is likely to be affected by the pH of the environment . .

Preparation Methods

Chemical Reactions Analysis

Diethyl 2-cyano-3-oxosuccinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen gas for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl 2-cyano-3-oxosuccinate has several applications in scientific research:

Comparison with Similar Compounds

Diethyl 2-cyano-3-oxosuccinate can be compared with other similar compounds such as:

This compound stands out due to its unique combination of functional groups, which enhances its reactivity and versatility in organic synthesis .

Properties

IUPAC Name

diethyl 2-cyano-3-oxobutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5/c1-3-14-8(12)6(5-10)7(11)9(13)15-4-2/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSVKFGREWPODP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30303213
Record name diethyl 2-cyano-3-oxosuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134541-15-4
Record name diethyl 2-cyano-3-oxosuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the most significant structural characteristic of Diethyl 2-cyano-3-oxosuccinate in solution?

A1: Spectroscopic analyses, including UV, IR, 1H, and 13C NMR, reveal that this compound exists predominantly in its enol form while in solution. This finding is further corroborated by X-ray crystallography, which shows the compound solely in its enol form within its crystal structure. []

Q2: How is the enol form of this compound organized in its solid state?

A2: X-ray crystallography studies demonstrate that the enol form of this compound arranges itself into dimer stacks held together by hydrogen bonds. []

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